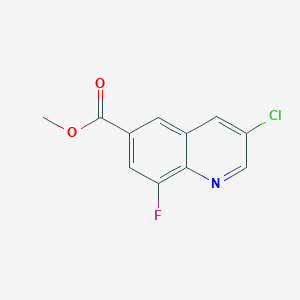
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the cyclization of aniline derivatives with appropriate reagents to form the quinoline core, followed by chlorination and fluorination at specific positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions, followed by selective halogenation and esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: Modifications of the quinoline core.
Esterification and Hydrolysis: Formation and cleavage of the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline oxides, and various ester derivatives. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can disrupt biological pathways, resulting in antibacterial or antineoplastic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 3-chloroquinoline
- Methyl 6-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is unique due to the specific combination of chlorine and fluorine atoms at the 3 and 8 positions, respectively. This unique substitution pattern enhances its biological activity and chemical stability compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C11H7ClFNO2 |
|---|---|
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
methyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3 |
Clé InChI |
BNLJBMDPNPNWDZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



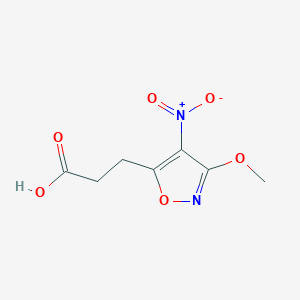
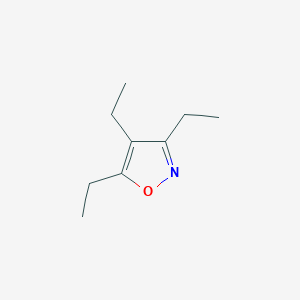


![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
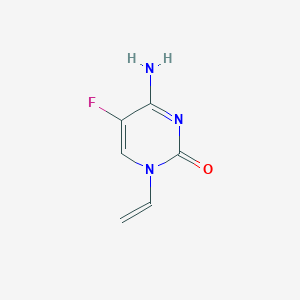

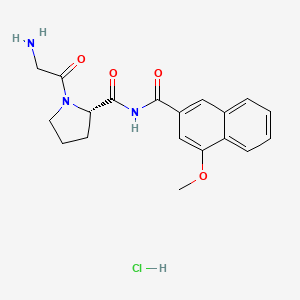
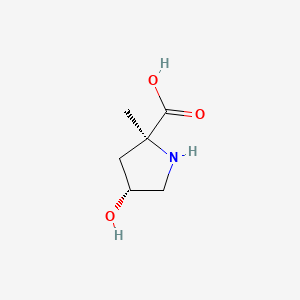

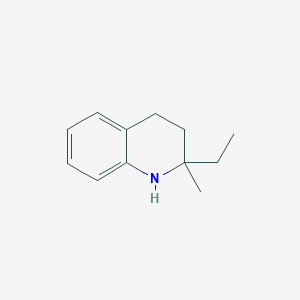

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
